molecular formula C5H9N3O2 B2617866 Methyl 2-azido-2-methylpropanoate CAS No. 1882904-10-0

Methyl 2-azido-2-methylpropanoate

Cat. No. B2617866
CAS RN: 1882904-10-0
M. Wt: 143.146
InChI Key: XRQXELZJPSQSBI-UHFFFAOYSA-N
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Description

Methyl 2-azido-2-methylpropanoate (MAMP) is an organic compound that belongs to the class of azides. It is a colorless liquid that is highly reactive and is widely used in scientific research. MAMP is known for its unique properties, which make it an ideal compound for various applications, including chemical synthesis, bioconjugation, and drug discovery.

Scientific Research Applications

Functional Initiator in Polymerization

Methyl 2-azido-2-methylpropanoate serves as a functional initiator in polymerization reactions. Specifically, it has been utilized in the synthesis of azido end-functional polystyrene (PS-N3) through Atom Transfer Radical Polymerization (ATRP) . The AEBMP initiator, in conjunction with styrene and a Cu(I)Br-bipyridine catalyst, facilitates controlled polymerization. The resulting PS-N3 exhibits well-defined end groups, allowing for further modification and tailored properties.

Heterocycle Synthesis

Organic azides, including AEBMP, play a crucial role in heterocycle synthesis. They contribute to the formation of various five-membered ring heterocycles containing one heteroatom (e.g., pyrroles) and those with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) . Researchers explore these heterocycles for their diverse applications in materials science, pharmaceuticals, and agrochemicals.

Stable Polystyrene

Thermogravimetric analysis reveals that polystyrene synthesized using AEBMP remains stable up to 300°C . This thermal stability makes it suitable for applications requiring high-temperature resistance, such as in engineering plastics, coatings, and adhesives.

properties

IUPAC Name

methyl 2-azido-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXELZJPSQSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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